3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Overview

Description

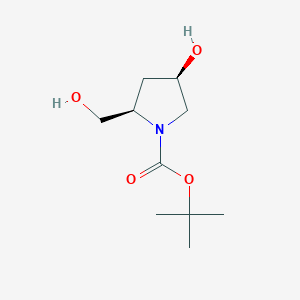

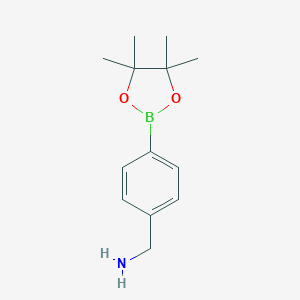

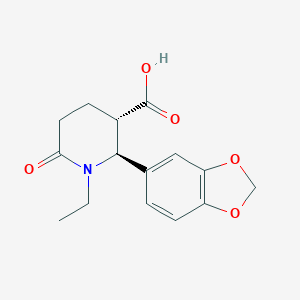

“3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications

Computational Studies and Tautomerism

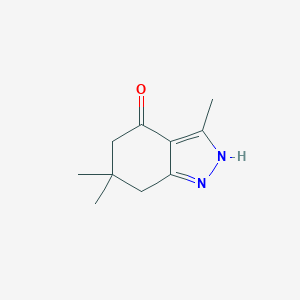

- Computational Analysis: Computational studies have been conducted on various derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-ones, including 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. These studies employed a range of computational methods to establish the most stable tautomer of these compounds, aligning with experimental data (Pérez Medina, López, & Claramunt, 2006).

Structural Studies

- Structural Characterization: Multinuclear magnetic resonance spectroscopy and X-ray diffraction methods have been used to characterize and determine the most stable tautomer of various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including the 3,6,6-trimethyl variant (Claramunt et al., 2006).

Synthetic Applications

- Novel Synthetic Approaches: The compound has been used in copper (I)-catalyzed 1,3-dipolar cycloaddition reactions, offering a route to 4,7-difunctionalized tetrahydroindazoles, which are significant in medicinal chemistry (Greitāns, Rībena, & Turks, 2018).

- Development of Opioid Receptor Agonists: Structural modifications of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones have led to the creation of potent opioid receptor agonists, relevant in the study of analgesics (Cheng et al., 2014).

Medicinal Chemistry and Therapeutics

- Human Neutrophil Elastase Inhibitors: 1,5,6,7-Tetrahydro-4H-indazol-4-ones have been synthesized and evaluated as inhibitors of human neutrophil elastase, demonstrating potential in treating diseases with excessive HNE activity (Cantini et al., 2021).

Charge Density Analysis

- Intermolecular Interactions: High-resolution X-ray diffraction data and charge density analysis have been employed to study the types of intermolecular interactions, including C-H...F and C-F...F-C, in crystalline forms of related compounds (Chopra et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one are the μ-opioid, δ-opioid, and κ-opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain perception and analgesia .

Mode of Action

This compound interacts with its targets by acting as a full agonist . It elicits robust effects in μ-opioid, δ-opioid, and κ-opioid receptor-expressing cells . The compound’s interaction with these receptors results in the recruitment of β-arrestin-2 , a protein that regulates receptor signaling and internalization.

Biochemical Pathways

The activation of opioid receptors by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) levels . This, in turn, affects various downstream pathways, including the regulation of ion channels and the release of neurotransmitters, ultimately leading to analgesic effects .

Result of Action

The activation of opioid receptors by this compound results in antinociception, or pain relief . Interestingly, this compound causes less gastrointestinal dysfunction than morphine, a commonly used opioid . It also provides better antinociception in mechanical pain hypersensitivity and cancer-induced pain than morphine at equi-antinociceptive doses .

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives can interact with various enzymes and proteins

Cellular Effects

It has been suggested that similar compounds may have antinociceptive effects

Molecular Mechanism

It is known that similar compounds can act as agonists at μ-, δ-, and κ-opioid receptors

Properties

IUPAC Name |

3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTQHXKWSUVNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365441 | |

| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16315-16-5 | |

| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one interact with opioid receptors and what are the downstream effects?

A1: 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one acts as a full agonist at μ-opioid, δ-opioid, and κ-opioid receptors. [] This means it binds to these receptors and activates them, leading to downstream effects such as inhibition of cyclic adenosine monophosphate (cAMP) production and recruitment of β-arrestin-2. [] These signaling events ultimately contribute to the compound's analgesic effects.

Q2: How does the structure of 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one compare to morphine in terms of its effects on gastrointestinal function?

A2: While both 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and morphine provide pain relief, preclinical studies indicate that 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one may cause less gastrointestinal dysfunction compared to morphine at similar analgesic doses. [] This suggests the compound might offer a more favorable side effect profile.

Q3: Have there been any computational studies on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold?

A3: Yes, computational studies using methods like AM1, Hartree-Fock, and Density Functional Theory (DFT) have been employed to investigate the tautomeric preferences of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. [] These studies aim to understand the most stable forms of these molecules, which is crucial for drug design and understanding their interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)